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molecular formula C7H11N3O2S B8358799 5-Isopropylsulfonylpyrazin-2-amine

5-Isopropylsulfonylpyrazin-2-amine

Cat. No. B8358799
M. Wt: 201.25 g/mol
InChI Key: UQBHNWYVTXBHAU-UHFFFAOYSA-N
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Patent
US09096584B2

Procedure details

5-Isopropylsulfonylpyrazin-2-amine was added to a rapidly stirring mixture of hydrobromic acid in acetic acid (2.150 mL of 45% w/v, 11.96 mmol) and acetic acid (649.6 μL) at 0° C. followed by the slow addition of bromine (1.433 g, 462.0 μL, 8.967 mmol) dropwise over a 10 minutes. A solution of sodium nitrite (515.5 mg, 237.8 μL, 7.472 mmol) in water (2.275 mL) was added dropwise over 10 minutes and the reaction mixture was stirred at 0° C. for a further 15 minutes. The reaction mixture was basified with 16 mL of saturated aqueous NaHCO3 at 0° C. and extracted with DCM (×3). The combined organic extracts were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (ISCO Companion™, 40 g column, eluting with 0 to 100% EtOAc/Petrol, loaded in DCM) to give the sub-title product as a cream solid (349 mg, 44% Yield). 1H NMR (400.0 MHz, DMSO) δ 1.24 (d, 6H), 3.69 (sept, 1H). 9.04 (s, 1H) and 9.17 (s, 1H); MS (ES+) 267.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
649.6 μL
Type
solvent
Reaction Step Two
Quantity
2.15 mL
Type
solvent
Reaction Step Two
Quantity
462 μL
Type
reactant
Reaction Step Three
Quantity
237.8 μL
Type
reactant
Reaction Step Four
Name
Quantity
2.275 mL
Type
solvent
Reaction Step Four
Quantity
16 mL
Type
reactant
Reaction Step Five
Yield
44%

Identifiers

REACTION_CXSMILES
[CH:1]([S:4]([C:7]1[N:8]=[CH:9][C:10](N)=[N:11][CH:12]=1)(=[O:6])=[O:5])([CH3:3])[CH3:2].[BrH:14].BrBr.N([O-])=O.[Na+].C([O-])(O)=O.[Na+]>C(O)(=O)C.O>[Br:14][C:10]1[CH:9]=[N:8][C:7]([S:4]([CH:1]([CH3:3])[CH3:2])(=[O:6])=[O:5])=[CH:12][N:11]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)S(=O)(=O)C=1N=CC(=NC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
649.6 μL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
462 μL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
237.8 μL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.275 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
16 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
a rapidly stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 0° C. for a further 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (ISCO Companion™, 40 g column, eluting with 0 to 100% EtOAc/Petrol, loaded in DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(N=C1)S(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 349 mg
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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